3-(6-Chloro-1H-indol-3-yl)prop-2-enal is a chemical compound classified as an indole derivative, which is notable for its diverse biological activities and applications in medicinal chemistry. The compound features a chloro-substituted indole ring linked to a prop-2-enal group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Indole derivatives, including this compound, are recognized for their potential therapeutic effects, including anticancer and anti-inflammatory properties .
The synthesis of 3-(6-Chloro-1H-indol-3-yl)prop-2-enal typically employs the Claisen–Schmidt condensation reaction. This reaction involves the condensation of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aromatic aldehydes.
The molecular formula of 3-(6-Chloro-1H-indol-3-yl)prop-2-enal is , with a molecular weight of approximately 205.64 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H8ClNO |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | (E)-3-(6-chloro-1H-indol-3-yl)prop-2-enal |
| InChI Key | POTYOEAEUGXGSO-OWOJBTEDSA-N |
| SMILES | C1=CC2=C(C=C1Cl)NC=C2/C=C/C=O |
The structure features a unique arrangement that combines the chloro-substituted indole ring with a propenal group, imparting distinct chemical reactivity .
3-(6-Chloro-1H-indol-3-yl)prop-2-enal can participate in various chemical reactions typical of indole derivatives, including:
The specific reaction pathways depend on the conditions employed and the substrates involved, allowing for tailored synthesis of various derivatives .
The mechanism of action for 3-(6-Chloro-1H-indol-3-yl)prop-2-enal relates to its interaction with biological targets. Indole derivatives often exhibit high affinity for multiple receptors, influencing various biological processes such as:
The exact pathways and molecular targets depend on the specific biological context and application being studied .
While specific data on density and boiling point are not available for 3-(6-Chloro-1H-indol-3-yl)prop-2-enal, its physical state is typically that of a solid at room temperature.
Key chemical properties include:
| Property | Value |
|---|---|
| Exact Mass | 205.02900 |
| Polar Surface Area | 32.86000 |
| LogP | 3.03340 |
These properties indicate that the compound is likely lipophilic and may have significant interactions within biological membranes .
3-(6-Chloro-1H-indol-3-yl)prop-2-enal has several potential applications in scientific research:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5